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2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one

Wee1 kinase Scaffold hopping ATP‑competitive inhibitor

2,3‑Dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one (CAS 1262866‑88‑5) is a bicyclic nitrogen‑containing heterocycle that belongs to the pyrido[4,3‑d]pyrimidine family. Its fused pyridine–pyrimidine ring system places a nitrogen atom at the 3‑position of the pyridine ring and a carbonyl at the 4‑position of the pyrimidine ring, creating a hydrogen‑bond donor/acceptor topology that is distinct from isomeric pyrido[2,3‑d]pyrimidinones or quinazolines.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15358367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1NC2=C(C=NC=C2)C(=O)N1
InChIInChI=1S/C7H7N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-3,9H,4H2,(H,10,11)
InChIKeyVHKYIBHFIHGULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3‑Dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one – Core Scaffold Identity and Primer for Procurement


2,3‑Dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one (CAS 1262866‑88‑5) is a bicyclic nitrogen‑containing heterocycle that belongs to the pyrido[4,3‑d]pyrimidine family. Its fused pyridine–pyrimidine ring system places a nitrogen atom at the 3‑position of the pyridine ring and a carbonyl at the 4‑position of the pyrimidine ring, creating a hydrogen‑bond donor/acceptor topology that is distinct from isomeric pyrido[2,3‑d]pyrimidinones or quinazolines . The scaffold serves as a hinge‑binding adenine‑mimic in ATP‑competitive kinase inhibitor design, and its unique nitrogen‑placement has been explicitly shown in head‑to‑head comparisons to engage key active‑site residues that the [2,3‑d] isomer cannot access [1].

Why Generic “Pyridopyrimidinone” Substitution Fails – The Positional Isomer Problem


The term “pyridopyrimidinone” encompasses several positional isomers that differ profoundly in their kinase‑inhibitory profiles. Direct comparative studies demonstrate that the [4,3‑d] arrangement, as found in 2,3‑dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one, is not interchangeable with the [2,3‑d] isomer. In a scaffold‑hopping study, the [2,3‑d] lead compound A gave a Wee1 IC₅₀ of only 0.12 µM (120 nM), whereas conversion to the [4,3‑d] core yielded inhibitors with IC₅₀ values as low as 19 nM and greater than 500‑fold selectivity over nine other kinases [1]. Similarly, in EGFR inhibition, the [4,3‑d] and [3,4‑d] series proved the most potent, while the [2,3‑d] analogues were the least active [2]. Therefore, relying on a generic “pyridopyrimidinone” without verifying the ring‑fusion isomer risks substituting a poorly active scaffold for a proven one.

Quantitative Evidence Guide: 2,3‑Dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one vs. Isomeric Alternatives


Scaffold‑Hopping Gain: Wee1 Inhibition Potency Improvement Over the [2,3‑d] Isomer

A direct scaffold‑hopping comparison was performed starting from a pyrido[2,3‑d]pyrimidin‑7(8H)‑one derivative (Compound A). This [2,3‑d] lead inhibited Wee1 with an IC₅₀ of 0.12 µM (120 nM). By redesigning the core to a pyrido[4,3‑d]pyrimidinone, the research team obtained a series with Wee1 IC₅₀ values spanning 19 nM to 1485 nM. The optimal compound (Compound 34) from the [4,3‑d] series therefore achieved at least a 6‑fold improvement in potency relative to the [2,3‑d] starting point [1].

Wee1 kinase Scaffold hopping ATP‑competitive inhibitor

Kinase Selectivity Window: >500‑Fold Selectivity Achieved Only with the [4,3‑d] Core

In the same Wee1 inhibitor program, the best pyrido[4,3‑d]pyrimidinone (Compound 34) was profiled against a panel of nine other kinases and displayed >500‑fold selectivity for Wee1 over all tested off‑targets. No comparable selectivity data were reported for the pyrido[2,3‑d]pyrimidinone starting compound, indicating that the selectivity window is an emergent property of the [4,3‑d] scaffold’s binding mode [1].

Kinase selectivity Wee1 Off‑target profiling

Structural Rationale: Asn376 Hydrogen Bond – a Gain Absent in the [2,3‑d] Isomer

Molecular modeling revealed why the potency gain occurs: the pyrido[4,3‑d]pyrimidinone core re‑orients the amide carbonyl, enabling a key hydrogen bond with Asn376 in the Wee1 active site. In contrast, the pyrido[2,3‑d]pyrimidinone core lacked this interaction, which was correlated with its weaker inhibition (IC₅₀ 0.12 µM) [1]. This mechanistic basis explains the quantitative potency difference documented in Evidence Item 1.

Hinge‑binding motif Wee1 Scaffold hopping

Cross‑Target Generalizability: EGFR Inhibition Rank‑Order Confirms [4,3‑d] Isomer Superiority Over [2,3‑d]

In a separate study across four isomeric pyrido[d]pyrimidine series tested against EGFR, the [4,3‑d] and [3,4‑d] isomers were the most potent, whereas the [2,3‑d] analogues were explicitly the least active [1]. Though precise IC₅₀ values are not provided in the abstract, the rank‑order consistency with the Wee1 findings reinforces that the [4,3‑d] nitrogen pattern is a general‑purpose advantage for ATP‑site kinase inhibition.

EGFR tyrosine kinase Pyrido[d]pyrimidine isomers ATP‑competitive inhibition

Application Scenarios for 2,3‑Dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one: Where the Data Support Preferred Use


Kinase Inhibitor Lead Generation Targeting the ATP Hinge Region

When initiating a kinase drug‑discovery campaign that requires an adenine‑mimetic hinge binder, choosing the 2,3‑dihydropyrido[4,3‑d]pyrimidin‑4(1H)‑one core over the [2,3‑d] isomer avoids the potency penalty documented in the Wee1 scaffold‑hopping study (≥ 6‑fold worse IC₅₀) [1]. The core’s ability to form a hydrogen bond with Asn376 (Wee1 numbering) is a validated pharmacophore feature that can be exploited across multiple kinase targets.

Selectivity‑Driven Oncology Programs (Wee1 & Beyond)

For programs where kinase‑selectivity is paramount (e.g., Wee1 inhibitors in p53‑mutant cancers), the >500‑fold selectivity demonstrated by the [4,3‑d]‑based compound over nine other kinases provides a quantifiable safety margin that the [2,3‑d] isomer cannot claim [1]. This selectivity is a direct consequence of the core’s distinct binding mode and should be a key criterion in scaffold selection.

Medicinal Chemistry Scaffold‑Hopping Campaigns Seeking Improved ADME & Potency

In scaffold‑hopping exercises where an existing pyrido[2,3‑d]pyrimidinone or quinazoline lead suffers from poor selectivity or metabolic instability, the [4,3‑d] isomer has been explicitly used to morph the core and gain both potency and ADME advantages. One example showed that converting a lipophilic quinazoline to a tetrahydropyrido[4,3‑d]pyrimidine core improved the on‑target profile and ADME properties [2].

Commercial Procurement for Parallel Kinase Library Synthesis

For compound management and library synthesis groups, stocking the [4,3‑d] isomer as the primary kinase hinge‑binder building block—rather than the cheaper but less active [2,3‑d] isomer—reduces the chance of synthesizing large libraries with inherently weak baseline activity. The rank‑order superiority of the [4,3‑d] core over the [2,3‑d] core has been validated across both Wee1 and EGFR targets [1][3].

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